3-Methylquinoline-4-sulfonyl fluoride
Description
Properties
IUPAC Name |
3-methylquinoline-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c1-7-6-12-9-5-3-2-4-8(9)10(7)15(11,13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKLQMZJTCPOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-57-7 | |
| Record name | 3-methylquinoline-4-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoline-4-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to a quinoline derivative. One common method is the reaction of 3-methylquinoline with a sulfonyl fluoride reagent under specific conditions. For example, the reaction can be carried out using sulfur tetrafluoride (SF4) or a similar fluorinating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of 3-Methylquinoline-4-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions (SuFEx Chemistry)
The sulfur(VI) fluoride exchange (SuFEx) reaction is a hallmark of this compound’s reactivity. The sulfonyl fluoride group (-SO₂F) acts as an electrophilic hub, enabling covalent bond formation with nucleophiles like amines, alcohols, and thiols under catalytic conditions:
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Amine coupling : Reacts with primary/secondary amines (e.g., methylamine) via an Sₙ2-type mechanism, forming sulfonamides. The reaction barrier decreases significantly in the presence of complementary bases (e.g., Et₃N), which deprotonate the amine and enhance nucleophilicity .
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Alcohol activation : Under BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) catalysis, reacts with aryl alcohols to form sulfonate esters. Electron-deficient alcohols exhibit faster reaction rates (completion in <5 mins vs. hours for electron-rich variants) .
Radical-Mediated Reactions
Recent studies highlight the generation of fluorosulfonyl radicals (·SO₂F) from sulfonyl fluorides under photocatalytic conditions :
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Alkene sulfonylation : In the presence of 4CzIPN (photocatalyst) and KH₂PO₄, reacts with alkenes to form β-sulfonyl fluoride adducts.
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Mechanistic insights : Radical trapping experiments with TEMPO confirm the intermediacy of ·SO₂F . Electron-deficient sulfonyl fluorides react faster than electron-rich analogues due to lower bond dissociation energies (BDEs) .
Enzyme Inhibition via Covalent Modification
The compound’s electrophilic sulfur selectively modifies serine hydrolases and proteases:
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Transthyretin (TTR) stabilization : Covalently binds to Lys-15 via sulfonamide linkage, kinetically stabilizing TTR and preventing amyloid fibril formation. Conjugation half-life (t₁/₂) ranges from 1–4 minutes in plasma .
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Selectivity : The quinoline scaffold enhances target specificity by exploiting hydrophobic binding pockets, reducing off-target effects .
Comparative Reactivity with Analogues
The methyl-quinoline backbone and sulfonyl fluoride substitution pattern critically influence reactivity:
Key trends :
Scientific Research Applications
3-Methylquinoline-4-sulfonyl fluoride is a chemical compound with a sulfonyl fluoride group attached to a methyl-substituted quinoline ring. It has a molecular formula of C₉H₈FNO₂S and is considered valuable in organic synthesis and medicinal chemistry. The sulfonyl fluoride part of the compound is known for its reactivity, making it an effective electrophile.
Scientific Research Applications
3-Methylquinoline-4-sulfonyl fluoride has applications in medicinal chemistry as a potential pharmacophore and a building block for creating drugs that target particular enzymes. Its biological activity stems from its electrophilic nature. Compounds containing sulfonyl fluoride groups have been studied as enzyme inhibitors, particularly for serine hydrolases. These inhibitors have the ability to modify active site residues covalently, which causes irreversible enzyme activity inhibition. The specific structure of 3-methylquinoline-4-sulfonyl fluoride may improve its selectivity and effectiveness against particular targets within biological systems.
Use as Covalent Warheads
Sulfonyl fluorides (SFs) can be used as covalent warheads to investigate enzyme binding sites and assess protein residues that are functionally significant . They possess a balance of protein reactivity and biocompatibility, including aqueous stability . They can modify reactive serines and context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Use as Reactive Probes
Sulfonyl fluoride electrophiles are useful as reactive probes in molecular pharmacology and chemical biology . Attaching an aryl SF warhead to a ligand template can create covalent inhibitors, even without protein structural information . This method can identify targets to deconvolute phenotypic screening hits and complements photoaffinity approaches .
Use in Catalysis
The past decade has seen growth in catalytic transformations in organic sulfur(VI) fluoride chemistry .
Structural Similarity
Several compounds share structural similarities with 3-methylquinoline-4-sulfonyl fluoride:
- 2-Methylquinoline-4-sulfonyl fluoride This compound has a similar quinoline base but a different substitution pattern, which leads to different electronic properties that affect its reactivity.
- Quinoline-3-sulfonyl chloride This compound lacks fluorine and uses chloride instead, making it less reactive than sulfonyl fluorides.
- 4-Fluorobenzenesulfonyl fluoride This compound has an aryl-based structure with a sulfonyl fluoride group but is more stable and less reactive than quinoline derivatives.
Mechanism of Action
The mechanism of action of 3-Methylquinoline-4-sulfonyl fluoride involves its interaction with molecular targets through the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core may also interact with specific receptors or enzymes, contributing to its overall biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and reactivity differences between 3-methylquinoline-4-sulfonyl fluoride and its analogs:
Key Observations:
This may influence reactivity in downstream functionalization . The sulfonyl fluoride at position 4 contrasts with sulfonamides or sulfonyl chlorides in analogous compounds. Sulfonyl fluorides are generally more hydrolytically stable than chlorides but less reactive toward nucleophiles like amines under mild conditions .
Reactivity with Amines: 4-Chloro-3-quinolinesulfonamides react efficiently with amines (e.g., piperidine, morpholine) at room temperature to form sulfonamides . Sulfonyl fluorides, however, typically require harsher conditions (e.g., elevated temperatures or catalysts) for nucleophilic substitution, suggesting that 3-methylquinoline-4-sulfonyl fluoride may exhibit slower kinetics in such reactions compared to its sulfonyl chloride counterparts.
Synthetic Pathways: The synthesis of 4-chloro-3-quinolinesulfonamides involves direct amination of sulfonyl chlorides , whereas sulfonyl fluorides like the target compound may require additional fluorination steps, such as exchange reactions with fluoride sources (e.g., KF or AgF).
Stability and Functional Versatility
- Sulfonyl Fluorides vs. Sulfonyl Chlorides : Sulfonyl fluorides are thermally and hydrolytically more stable than chlorides, making them preferable for applications requiring long-term storage or aqueous compatibility. However, their lower electrophilicity can limit reactivity in nucleophilic substitutions unless activated .
Q & A
Q. Q1. What are the common synthetic routes for preparing 3-methylquinoline-4-sulfonyl fluoride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sulfonylation of a quinoline precursor followed by fluorination. For example, sulfonyl chloride intermediates (e.g., 4-chloro-3-quinolinesulfonyl chloride ) can be fluorinated using potassium fluoride or tetrabutylammonium fluoride. Key optimization parameters include:
- Temperature control : Excess heat may lead to decomposition; reactions are often conducted at 0–25°C.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity products. Monitor purity via HPLC (>97% by GC/LC) as seen in analogous quinoline derivatives .
Q. Q2. How should researchers characterize the purity and structural integrity of 3-methylquinoline-4-sulfonyl fluoride?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at C3, sulfonyl fluoride at C4). Compare peaks to structurally related compounds like 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylic acid .
- Mass spectrometry : Use high-resolution MS (e.g., ESI-TOF) to verify molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with databases like NIST .
- Thermal analysis : Melting point determination (e.g., mp 62–64°C for 4-chloro-2-phenylquinoline ) can indicate crystallinity and impurities.
Advanced Research Questions
Q. Q3. How can researchers address discrepancies in reactivity or stability data for 3-methylquinoline-4-sulfonyl fluoride under varying experimental conditions?
Methodological Answer:
- Controlled stability studies :
- Test hydrolytic stability by incubating the compound in buffers (pH 4–9) and monitoring degradation via LC-MS. Sulfonyl fluorides are generally hydrolytically labile but can be stabilized in anhydrous solvents .
- Compare thermal stability using TGA/DSC to identify decomposition thresholds (e.g., 252–256°C for sulfonyl-containing analogs ).
- Troubleshooting contradictions : Replicate experiments under inert atmospheres (N₂/Ar) to rule out oxidative side reactions .
Q. Q4. What strategies are recommended for designing biological activity assays involving 3-methylquinoline-4-sulfonyl fluoride?
Methodological Answer:
- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., proteases, esterases) due to the compound’s sulfonyl fluoride moiety, which acts as a covalent inhibitor .
- Assay design :
- Use fluorescence-based or calorimetric assays (e.g., ITC) to measure binding kinetics.
- Include controls with irreversible inhibitors (e.g., PMSF) to validate specificity.
- Data interpretation : Apply kinetic modeling (e.g., Kitz-Wilson analysis) to distinguish between competitive and non-competitive inhibition .
Q. Q5. How can computational modeling enhance the understanding of 3-methylquinoline-4-sulfonyl fluoride’s reactivity?
Methodological Answer:
- DFT calculations :
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes with biological targets. Validate with experimental IC₅₀ values .
Q. Q6. What are the best practices for resolving spectral data conflicts (e.g., NMR shifts, MS fragmentation) for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR data with computed shifts (e.g., using ACD/Labs or Gaussian). For MS, match fragmentation patterns to synthetic intermediates (e.g., sulfonyl chlorides ).
- Collaborative analysis : Share raw data with specialized labs (e.g., NIST for mass spectra ) or use crowd-sourced platforms like PubChem .
Methodological Considerations
Q. Q7. How should researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
